
3,6,9,12-Tetraazatetradecane-1,14-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12-Tetraazatetradecane-1,14-dithiol is a chemical compound with the molecular formula C10H26N4S2 It is characterized by the presence of four nitrogen atoms and two sulfur atoms within a fourteen-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraazatetradecane-1,14-dithiol typically involves the reaction of appropriate amines with thiol-containing compounds. One common method involves the reaction of tetraethylenepentamine with carbon disulfide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12-Tetraazatetradecane-1,14-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield simpler amines and thiols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Primary amines and thiols.
Substitution: Alkylated amines and thiols.
Applications De Recherche Scientifique
3,6,9,12-Tetraazatetradecane-1,14-dithiol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex molecular structures.
Biology: Investigated for its potential in bioconjugation and as a cross-linking agent in protein chemistry.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various chemical processes
Mécanisme D'action
The mechanism of action of 3,6,9,12-Tetraazatetradecane-1,14-dithiol involves its ability to form stable complexes with metal ions and its reactivity with thiol and amine groups. This allows it to interact with various molecular targets, including enzymes and proteins, potentially altering their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6,9,12-Tetraethyl-3,6,9,12-tetraazatetradecane-1,14-diamide
- 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
- 1,14-Diamino-3,6,9,12-tetraoxatetradecane
Uniqueness
3,6,9,12-Tetraazatetradecane-1,14-dithiol is unique due to its combination of thiol and amine functionalities, which provide it with distinct reactivity and versatility in forming complexes and participating in various chemical reactions. This makes it particularly valuable in applications requiring specific interactions with metal ions and biological molecules .
Propriétés
Numéro CAS |
920511-73-5 |
|---|---|
Formule moléculaire |
C10H26N4S2 |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2-sulfanylethylamino)ethylamino]ethylamino]ethylamino]ethanethiol |
InChI |
InChI=1S/C10H26N4S2/c15-9-7-13-5-3-11-1-2-12-4-6-14-8-10-16/h11-16H,1-10H2 |
Clé InChI |
DAZJJRRVOMASMX-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCNCCS)NCCNCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


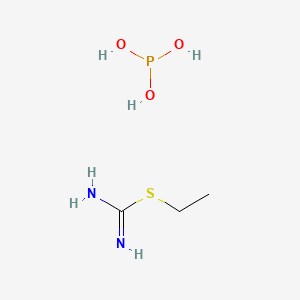
![2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol](/img/structure/B12615281.png)
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12615287.png)
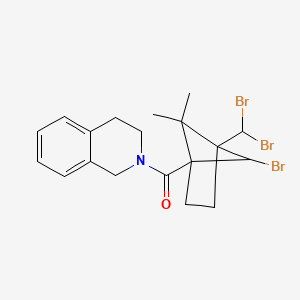
![2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate](/img/structure/B12615295.png)
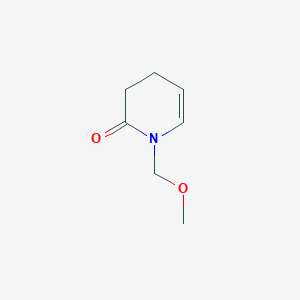
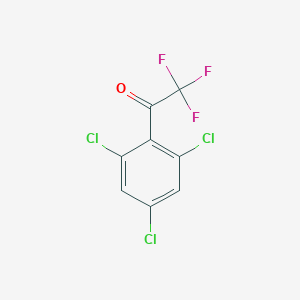
![3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione]](/img/structure/B12615316.png)
![2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one](/img/structure/B12615323.png)
![7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B12615329.png)
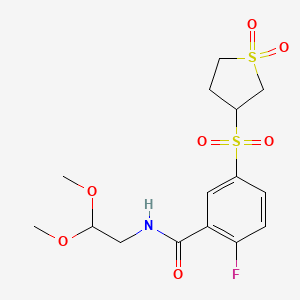
![3-(2,3-difluorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12615346.png)
![4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615351.png)

